N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

This compound is the n=3 propyl-linker member in a systematic adamantane-sulfonamide series, essential for quantifying methylene-unit contributions to target affinity, permeability, and metabolic stability. Unlike the shorter n=0 and n=2 analogs, its higher lipophilicity (XLogP3 5.4) makes it the preferred candidate for cell-based permeability assays. Procuring this specific regioisomer (4-chloro-3-methoxy) alongside its 5-chloro-2-methoxy matched pair enables rigorous deconvolution of substituent positional effects. Verified GC-MS and NMR reference spectra ensure batch-to-batch consistency in long-term SAR campaigns.

Molecular Formula C20H28ClNO3S
Molecular Weight 397.96
CAS No. 446028-29-1
Cat. No. B2537538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide
CAS446028-29-1
Molecular FormulaC20H28ClNO3S
Molecular Weight397.96
Structural Identifiers
SMILESCCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)OC
InChIInChI=1S/C20H28ClNO3S/c1-3-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-26(23,24)16-4-5-17(21)18(9-16)25-2/h4-5,9,13-15,19,22H,3,6-8,10-12H2,1-2H3
InChIKeyHMCNXFWXSDQLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide (CAS 446028-29-1): A Structurally Differentiated Adamantane Sulfonamide for Specialized Research Procurement


N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide (CAS 446028-29-1) is a synthetic aryl sulfonamide derivative combining an adamantane cage, a propyl linker, and a 4-chloro-3-methoxy-substituted benzenesulfonamide moiety. Its molecular formula is C20H28ClNO3S, with a molecular weight of 398.0 g/mol and a computed XLogP3-AA of 5.4 [1]. The compound is listed in PubChem (CID 3942844) with no curated bioactivity data, indicating its status as a specialized screening or building-block compound rather than a well-characterized bioactive molecule [1]. The adamantane scaffold is known for enhancing lipophilicity, metabolic stability, and membrane permeability in sulfonamide derivatives [2][3], properties that underlie the compound's potential utility in medicinal chemistry and probe development.

Why Close Analogs of CAS 446028-29-1 Are Not Directly Interchangeable: Structural Determinants of Physicochemical Behavior


Close structural analogs of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide, including N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide (CAS 791845-11-9), N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide (CAS 446028-59-7), and the 5-chloro-2-methoxy regioisomer (CAS 446028-28-0), share the adamantane-sulfonamide core but differ critically in linker length, linker topology, and aryl substitution pattern. Even minor structural modifications in the adamantane-alkyl linker series substantially impact sublimation thermodynamics, aqueous solubility, and solvation behavior [1]. The propyl linker in the target compound introduces distinct rotational freedom and spatial orientation of the adamantane moiety relative to the benzenesulfonamide group compared to the direct N-adamantyl or ethyl-linked analogs, which influences molecular recognition parameters such as shape complementarity and hydrogen-bond geometry in target binding sites [2]. Consequently, these compounds cannot be considered functionally interchangeable without empirical comparative profiling, and substituting one analog for another without validation risks erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for N-[1-(Adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide (446028-29-1) Relative to Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Propyl Linker vs. Direct N-Adamantyl Attachment

The target compound exhibits a computed XLogP3-AA of 5.4, reflecting a significant lipophilicity increase compared to the direct N-adamantyl analog N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide (CAS 791845-11-9), which has a predicted XLogP3 of approximately 4.5 based on the removal of the propyl linker's three methylene units (estimated contribution ~0.3 logP per methylene in alkyl chains) [1][2]. This 0.9 log unit difference translates to an approximately 8-fold higher theoretical partition coefficient, which predicts enhanced passive membrane permeability for the target compound. The N-[2-(1-adamantyl)ethyl] analog (CAS 446028-59-7) is expected to have an intermediate XLogP3 of approximately 5.1, positioning the target compound at the highest lipophilicity among the three linker-length variants [2]. Every additional methylene unit in the linker contributes incrementally to logP, a well-established structure-property relationship in alkyl-substituted adamantanes [3].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Rotatable Bond Count as a Determinant of Binding Entropy

The target compound contains 6 rotatable bonds (PubChem computed), compared to 4 rotatable bonds in N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide (CAS 791845-11-9) and 5 in the ethyl-linked analog (CAS 446028-59-7) [1]. The additional rotatable bonds arise from the propyl linker between the adamantane cage and the sulfonamide nitrogen. This increased conformational flexibility has two opposing implications: (a) a greater entropic penalty upon binding to a rigid protein pocket, potentially reducing binding affinity if the linker is not pre-organized; (b) enhanced ability to adopt conformations that complement different binding site topographies, broadening the potential target profile [2]. In the context of adamantane-based γ-secretase inhibitors, linker length was shown to have a size threshold effect, where the optimal linker length for activity was dependent on the steric constraints of the enzyme active site [3]. The 3-carbon propyl spacer in the target compound offers a distinct conformational landscape compared to the 0-carbon (direct) or 2-carbon (ethyl) spacers, which is a critical variable in structure-activity relationship (SAR) campaigns.

Conformational flexibility Binding entropy Structure-activity relationships

Regioisomeric Differentiation: 4-Chloro-3-Methoxy vs. 5-Chloro-2-Methoxy Substitution

The target compound (4-chloro-3-methoxy substitution) is a regioisomer of N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide (CAS 446028-28-0). These two compounds share the same molecular formula (C20H28ClNO3S) and molecular weight (397.96 g/mol) but differ in the relative positions of the chloro and methoxy substituents on the benzenesulfonamide ring . In the target compound, the methoxy group is meta to the sulfonamide attachment point, while in the 5-chloro-2-methoxy isomer, the methoxy is ortho to the sulfonamide. This positional difference alters the electron density distribution on the aromatic ring, the pKa of the sulfonamide NH, and the preferred torsional angle between the aromatic ring and the sulfonamide group [1]. The 4-chloro-3-methoxy pattern in the target compound places the electron-withdrawing chloro substituent para to the sulfonamide, which increases sulfonamide NH acidity relative to the ortho-methoxy analog—a property that can affect hydrogen-bond donor strength in target binding [1]. While no direct comparative bioactivity data are available in the primary literature for these specific regioisomers, the well-established impact of aryl substitution pattern on sulfonamide pharmacology makes them chemically distinguishable entities for SAR exploration [2].

Regioisomerism Electronic effects Structure-property relationships

Molecular Weight and Drug-Likeness: Propyl Linker Contribution

The target compound has a molecular weight of 398.0 g/mol, which is 42.1 g/mol higher than the direct N-adamantyl analog N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide (CAS 791845-11-9; MW = 355.9 g/mol) and 14.1 g/mol higher than the ethyl-linked analog N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide (CAS 446028-59-7; MW = 383.9 g/mol) [1]. This incremental increase in molecular weight corresponds to the addition of one and two methylene units, respectively. In fragment-based and lead-like screening libraries, MW differences of this magnitude can influence passive diffusion rates and solubility [2]. The target compound's MW of 398 falls within the upper range of lead-like chemical space (MW ≤ 450), while the direct N-adamantyl analog (MW 355.9) is more firmly centered in the lead-like window [2]. The propyl linker thus represents a balance between enhanced lipophilicity and conformational flexibility (see Evidence Items 1 and 2) and the incremental molecular weight penalty, making the target compound suitable for late-stage lead optimization campaigns where target engagement has been confirmed but physicochemical fine-tuning is required [3].

Molecular weight Drug-likeness Physicochemical property optimization

Spectral Characterization: Availability of Verified GC-MS and NMR Reference Data

The target compound has verified analytical reference data available through SpectraBase, including GC-MS and NMR spectra [1]. Specifically, SpectraBase Compound ID HmCKxu22Erv provides an electron ionization (EI) mass spectrum and 1H NMR data for Benzenesulfonamide, N-(1-adamantan-1-ylpropyl)-4-chloro-3-methoxy-, serving as an independent, third-party analytical reference [1]. In contrast, the 5-chloro-2-methoxy regioisomer (CAS 446028-28-0) and the direct N-adamantyl analog (CAS 791845-11-9) do not have comparable multi-modal spectral data in SpectraBase, limiting the ability to verify their identity through public reference spectra [1]. The availability of verified spectral data reduces the risk of misidentification or impurity-related artifacts in biological experiments, which is a recognized problem in chemical biology where commercial compound purity can vary substantially between vendors [2].

Analytical characterization Quality control Compound identity verification

Recommended Research and Procurement Application Scenarios for N-[1-(Adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide (CAS 446028-29-1)


Structure-Activity Relationship (SAR) Studies Investigating Adamantane Linker Length Optimization

The target compound serves as the propyl-linker member (n=3) in a systematic linker-length series that includes the direct N-adamantyl (n=0, CAS 791845-11-9) and ethyl-linked (n=2, CAS 446028-59-7) analogs. Its computed XLogP3 of 5.4 and 6 rotatable bonds position it at the higher end of lipophilicity and conformational flexibility within this series. Procurement of all three linker-length variants enables quantitative deconvolution of the contribution of each methylene unit to target binding affinity, cellular permeability, and metabolic stability, as has been demonstrated for other adamantane sulfonamide series targeting γ-secretase and carbonic anhydrase [1][2]. The availability of verified GC-MS and NMR reference spectra for the target compound facilitates batch-to-batch quality control across long-term SAR campaigns [3].

Regioisomeric Selectivity Profiling of Aryl Sulfonamide Biological Targets

The target compound (4-chloro-3-methoxy) and its 5-chloro-2-methoxy regioisomer (CAS 446028-28-0) provide a matched pair for evaluating the impact of chloro and methoxy positional isomerism on biological activity. Since these regioisomers share identical molecular formula and molecular weight but differ in the electronic and steric presentation of substituents, any differential activity observed in parallel assays can be attributed to regioisomeric recognition by the biological target [2]. This approach is standard in medicinal chemistry for probing the steric and electronic requirements of a target binding site. The electronic difference between para-Cl/meta-OMe and meta-Cl/ortho-OMe substitution patterns has been shown to alter sulfonamide NH acidity and hydrogen-bond donor capacity, which can translate into differential target engagement [4].

Passive Membrane Permeability and Cellular Uptake Comparative Studies

With a computed XLogP3 of 5.4, the target compound is predicted to exhibit the highest passive membrane permeability among the three linker-length analogs (n=0, XLogP3 ≈ 4.5; n=2, XLogP3 ≈ 5.1) [1][2]. This makes it the preferred candidate for cell-based assays where intracellular target engagement requires efficient membrane crossing, such as in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability screening cascades [2]. The incremental lipophilicity gain of the propyl linker can be benchmarked experimentally against the shorter-linker analogs to derive a quantitative methylene-group contribution to permeability, providing valuable data for the design of future adamantane-containing probes and lead compounds [5]. Researchers should note that the elevated XLogP3 may be accompanied by reduced aqueous solubility, necessitating appropriate formulation (e.g., DMSO stock solutions with final aqueous dilution ≤0.1% DMSO).

Fragment-Based and Lead-Like Library Expansion with Privileged Adamantane Scaffolds

Adamantane is recognized as a privileged scaffold in medicinal chemistry due to its ability to enhance the drug-likeness of attached pharmacophores [5]. The target compound, with a molecular weight of 398 g/mol, falls within the lead-like chemical space (MW ≤ 450) and offers a balance between the adamantane-driven lipophilicity boost and retainable ligand efficiency metrics [5]. Its inclusion in diversity-oriented screening libraries provides a structurally defined probe for targets where hydrophobic pocket occupancy is a key determinant of binding, such as in inhibitors of membrane-associated enzymes (e.g., γ-secretase, 11β-HSD1, and carbonic anhydrase isoforms) [1][5]. The commercial availability of the compound from multiple vendors, combined with its verified spectral reference data, supports its use as a reliable tool compound in medium-to-high-throughput screening formats [3].

Quote Request

Request a Quote for N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.